molecular formula C17H15NO7 B2761082 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid CAS No. 325472-33-1

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid

Cat. No.: B2761082
CAS No.: 325472-33-1
M. Wt: 345.307
InChI Key: BLMGHTRZSFKFDP-UHFFFAOYSA-N
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Description

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid: is an organic compound with the molecular formula C17H15NO7 . It is characterized by the presence of a carbamoyl group attached to an isophthalic acid core, with two methoxy groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid typically involves the reaction of 2,4-dimethoxyaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the design of bioactive compounds with potential therapeutic applications .

Medicine: Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with enhanced properties. It is also employed in the formulation of specialty chemicals for various applications .

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The methoxy and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-((2,4-Dimethoxyphenyl)carbamoyl)benzoic acid
  • 4-((2,4-Dimethoxyphenyl)carbamoyl)terephthalic acid
  • 4-((2,4-Dimethoxyphenyl)carbamoyl)phthalic acid

Comparison: Compared to these similar compounds, 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid exhibits unique properties due to the position of the carbamoyl group on the isophthalic acid core.

Biological Activity

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO5\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{5}

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-725
HT-2930

These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biological pathways. Notably, it has shown promising results as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
HDAC115
HDAC620

This inhibition suggests that the compound may have therapeutic applications in cancer treatment through epigenetic modulation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with specific molecular targets within cells, leading to altered cellular functions. The presence of the dimethoxyphenyl group is believed to enhance its lipophilicity, facilitating better membrane permeability and bioavailability.

Properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO7/c1-24-10-4-6-13(14(8-10)25-2)18-15(19)11-5-3-9(16(20)21)7-12(11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMGHTRZSFKFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972897
Record name 4-{[(2,4-Dimethoxyphenyl)imino](hydroxy)methyl}benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-28-6
Record name 4-{[(2,4-Dimethoxyphenyl)imino](hydroxy)methyl}benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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